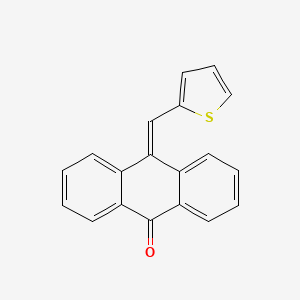![molecular formula C24H28N2O4 B11621452 1-[3-(dimethylamino)propyl]-3-hydroxy-4-[(4-methoxy-2-methylphenyl)carbonyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11621452.png)
1-[3-(dimethylamino)propyl]-3-hydroxy-4-[(4-methoxy-2-methylphenyl)carbonyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(Dimethylamino)propyl]-3-hydroxy-4-[(4-methoxy-2-methylphenyl)carbonyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-on ist eine komplexe organische Verbindung mit einer einzigartigen Struktur, die einen Pyrrolonring, eine Dimethylaminogruppe und verschiedene aromatische und aliphatische Substituenten umfasst.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 1-[3-(Dimethylamino)propyl]-3-hydroxy-4-[(4-methoxy-2-methylphenyl)carbonyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-on umfasst in der Regel mehrere Schritte, darunter die Bildung des Pyrrolonrings und die Einführung der verschiedenen Substituenten. Häufige Synthesewege können umfassen:
Bildung des Pyrrolonrings: Dies kann durch Cyclisierungsreaktionen unter Verwendung geeigneter Vorläufer erreicht werden.
Einführung von Substituenten: Die Dimethylaminogruppe, die Hydroxygruppe und die aromatischen Substituenten können durch verschiedene organische Reaktionen wie nukleophile Substitution, elektrophile aromatische Substitution und Reduktionsreaktionen eingeführt werden.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann optimierte Synthesewege beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies kann die Verwendung von Katalysatoren, kontrollierte Reaktionsbedingungen und Reinigungstechniken wie Chromatographie und Umkristallisation umfassen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
1-[3-(Dimethylamino)propyl]-3-hydroxy-4-[(4-methoxy-2-methylphenyl)carbonyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-on kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Hydroxygruppe kann oxidiert werden, um eine Carbonylgruppe zu bilden.
Reduktion: Die Carbonylgruppe kann reduziert werden, um einen Alkohol zu bilden.
Substitution: Die aromatischen Ringe können elektrophile aromatische Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).
Reduktion: Häufige Reduktionsmittel sind Natriumborhydrid (NaBH₄) und Lithiumaluminiumhydrid (LiAlH₄).
Substitution: Elektrophile aromatische Substitution kann mit Reagenzien wie Brom (Br₂) und Schwefelsäure (H₂SO₄) durchgeführt werden.
Hauptprodukte
Die Hauptprodukte, die bei diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation der Hydroxygruppe ein Keton ergeben, während die Reduktion der Carbonylgruppe einen Alkohol ergeben kann.
Wissenschaftliche Forschungsanwendungen
1-[3-(Dimethylamino)propyl]-3-hydroxy-4-[(4-methoxy-2-methylphenyl)carbonyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-on hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Baustein in der organischen Synthese und als Reagenz in verschiedenen chemischen Reaktionen verwendet.
Biologie: Wird auf seine potenzielle biologische Aktivität und seine Wechselwirkungen mit Biomolekülen untersucht.
Medizin: Wird auf seine potenziellen therapeutischen Eigenschaften und als Leitverbindung in der Medikamentenentwicklung untersucht.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 1-[3-(Dimethylamino)propyl]-3-hydroxy-4-[(4-methoxy-2-methylphenyl)carbonyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-on beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Dies kann umfassen:
Molekulare Zielstrukturen: Die Verbindung kann mit Enzymen, Rezeptoren oder anderen Proteinen interagieren, was zu Veränderungen in ihrer Aktivität führt.
Beteiligte Signalwege: Die Verbindung kann spezifische biochemische Signalwege modulieren, was zu verschiedenen biologischen Effekten führt.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group and other functional groups play a crucial role in binding to these targets, leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation .
Vergleich Mit ähnlichen Verbindungen
1-[3-(Dimethylamino)propyl]-3-hydroxy-4-[(4-methoxy-2-methylphenyl)carbonyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-on kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:
Ähnliche Verbindungen: Andere Pyrrolonderivate, Verbindungen mit ähnlichen Substituenten und Analoga mit geringfügigen strukturellen Modifikationen.
Eindeutigkeit: Die einzigartige Kombination von Substituenten und die spezifische Struktur dieser Verbindung können im Vergleich zu ähnlichen Verbindungen unterschiedliche Eigenschaften und Anwendungen verleihen.
Eigenschaften
Molekularformel |
C24H28N2O4 |
|---|---|
Molekulargewicht |
408.5 g/mol |
IUPAC-Name |
(4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy-(4-methoxy-2-methylphenyl)methylidene]-5-phenylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C24H28N2O4/c1-16-15-18(30-4)11-12-19(16)22(27)20-21(17-9-6-5-7-10-17)26(24(29)23(20)28)14-8-13-25(2)3/h5-7,9-12,15,21,27H,8,13-14H2,1-4H3/b22-20+ |
InChI-Schlüssel |
TZASLSULUMOSKQ-LSDHQDQOSA-N |
Isomerische SMILES |
CC1=C(C=CC(=C1)OC)/C(=C\2/C(N(C(=O)C2=O)CCCN(C)C)C3=CC=CC=C3)/O |
Kanonische SMILES |
CC1=C(C=CC(=C1)OC)C(=C2C(N(C(=O)C2=O)CCCN(C)C)C3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl (2Z)-2-{[5-(2,3-dichlorophenyl)furan-2-YL]methylidene}-7-methyl-3-oxo-5-(thiophen-2-YL)-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11621379.png)
![2-Ethyl-1-[4-(2-hydroxyethyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11621380.png)
![ethyl 7-ethyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11621381.png)
![5-{[5-(2-bromo-4-methylphenyl)furan-2-yl]methylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11621384.png)
![(2E)-2-{(2E)-[1-(4-chlorophenyl)ethylidene]hydrazinylidene}-N-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11621390.png)
![3-Chloro-N-[(Z)-[(4,6-dimethylpyrimidin-2-YL)amino][(2-propoxyphenyl)amino]methylidene]-1-benzothiophene-2-carboxamide](/img/structure/B11621392.png)
![3,3-dimethyl-6-(piperidin-1-yl)-8-(propan-2-yl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B11621401.png)
![dimethyl 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11621409.png)
![2-[(E)-2-(1H-indol-3-yl)ethenyl]-6-iodo-3-(2-methylphenyl)quinazolin-4(3H)-one](/img/structure/B11621417.png)
![6-imino-7-(3-morpholin-4-ylpropyl)-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11621432.png)
![(Z)-ethyl 4-(((furan-2-ylmethyl)amino)methylene)-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B11621435.png)

![ethyl (2E)-2-(5-bromo-2-hydroxy-3-methoxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11621441.png)
![(2E)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide](/img/structure/B11621446.png)
